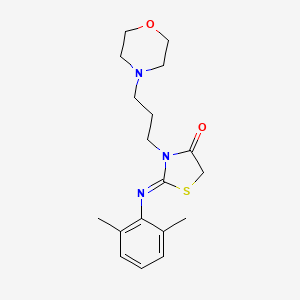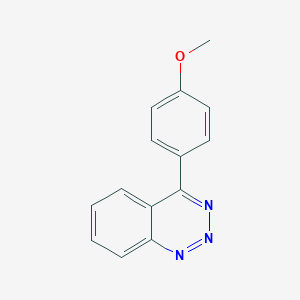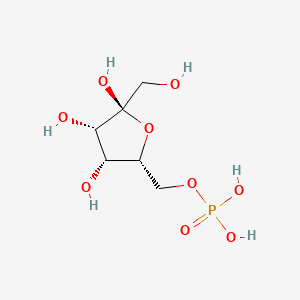![molecular formula C10H16N2O2S B14629346 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine CAS No. 5103-41-3](/img/structure/B14629346.png)
2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine is an organic compound with the molecular formula C10H16N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound features a sulfanyl group attached to the pyrimidine ring, which is further substituted with a diethoxyethyl group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine typically involves the reaction of pyrimidine derivatives with appropriate sulfanyl and diethoxyethyl reagents. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with a diethoxyethyl sulfide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated reactors and real-time monitoring systems ensures consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or thiols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins or enzymes. This interaction can alter the activity of the target molecules, resulting in various biological effects. The diethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Sulfonylpyrimidine: Similar in structure but contains a sulfonyl group instead of a sulfanyl group.
3,4-Dihydropyrimidine-2(1H)-thiones: These compounds have a thione group and are known for their diverse biological activities, including antiviral and antitumor properties.
Uniqueness
2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
5103-41-3 |
|---|---|
Molekularformel |
C10H16N2O2S |
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
2-(2,2-diethoxyethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C10H16N2O2S/c1-3-13-9(14-4-2)8-15-10-11-6-5-7-12-10/h5-7,9H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
QCVMCZLFUHARQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CSC1=NC=CC=N1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[Ethenyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B14629265.png)

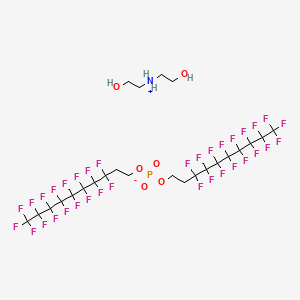
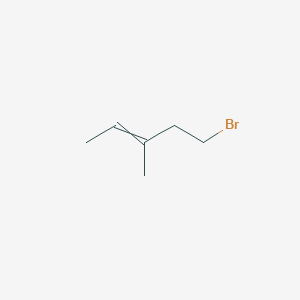
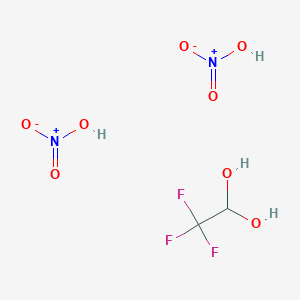
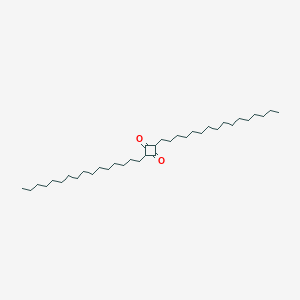
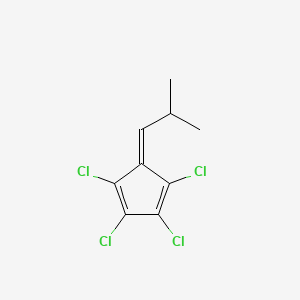
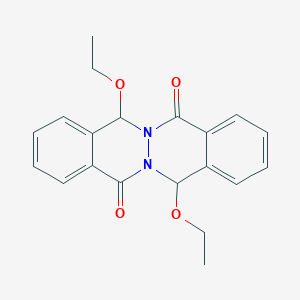

![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)
